molecular formula C5H9ISi B091467 (Iodoethynyl)trimethylsilane CAS No. 18163-47-8

(Iodoethynyl)trimethylsilane

Cat. No. B091467
CAS RN: 18163-47-8
M. Wt: 224.11 g/mol
InChI Key: HNIRHTRSZDSMOF-UHFFFAOYSA-N
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Description

(Iodoethynyl)trimethylsilane is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various compounds with trimethylsilyl groups and their reactivity, which can be related to the general chemistry of (iodoethynyl)trimethylsilane. For instance, the synthesis of sulfides using a catalyst system involving trimethylsilyl chloride suggests that trimethylsilyl groups can be involved in catalytic processes . Additionally, the synthesis of polymers with trimethylsilyl side chains indicates the versatility of trimethylsilyl-containing compounds in polymer chemistry .

Synthesis Analysis

The papers provided do not directly address the synthesis of (iodoethynyl)trimethylsilane, but they do offer insights into the synthesis of related compounds. For example, hexakis(trimethylsilyl)disilane is synthesized from tris(trimethylsilyl)silyllithium and 1,2-dibromoethane, which could provide a potential route for the synthesis of (iodoethynyl)trimethylsilane by substituting an appropriate ethynyl precursor . The synthesis of iodo[tris(trimethylsilyl)methyl]selane from bis[tris(trimethylsilyl)methyl]diselane and iodine also demonstrates the reactivity of trimethylsilyl groups with halogens .

Molecular Structure Analysis

While the molecular structure of (iodoethynyl)trimethylsilane is not discussed, the papers do describe the structures of similar compounds. For instance, the structure of hexakis(trimethylsilyl)disilane is discussed, which is a highly branched and symmetrical organopolysilane . This information could be extrapolated to predict the steric and electronic effects that trimethylsilyl groups might impart on the (iodoethynyl)trimethylsilane molecule.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving trimethylsilyl groups. O-Trimethylsilyl monothioacetals react with triethylsilane in the presence of a catalyst system to afford sulfides . This suggests that trimethylsilyl groups can be used to stabilize reactive intermediates or to activate substrates in chemical transformations. The reactivity of trimethylsilyl groups with lithium and methyllithium, leading to cleavage of Si-Si bonds or trimethylsilyl groups, is also noted .

Physical and Chemical Properties Analysis

The physical and spectral properties of compounds containing trimethylsilyl groups are discussed in the context of hexakis(trimethylsilyl)disilane . These properties are important for understanding the behavior of (iodoethynyl)trimethylsilane, as the trimethylsilyl group can influence the compound's volatility, solubility, and stability. The synthesis of polymers with trimethylsilyl side chains also highlights the impact of these groups on the physical properties of materials .

Scientific Research Applications

1. Catalyst-Free Intermolecular Trans-Iodoalkylation of Alkynes

  • Application Summary: This research presents a catalyst-free and trans-selective iodoalkylation reaction of alkynes with a series of α-carbonyl compounds .
  • Methods of Application: The reaction is enabled by using (iodoethynyl)trimethylsilane as a radical initiator and iodide source . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.

2. Preparation of 2-(Trimethylsilyl)ethyl-triphenylphosphonium Iodide

  • Application Summary: (Iodoethynyl)trimethylsilane is used as a starting material for the preparation of 2-(trimethylsilyl)ethyl-triphenylphosphonium iodide . This compound is used for the synthesis of allyl silanes .

Safety And Hazards

(Iodoethynyl)trimethylsilane is a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

properties

IUPAC Name

2-iodoethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ISi/c1-7(2,3)5-4-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIRHTRSZDSMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ISi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171172
Record name Silane, (iodomethyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2-(trimethylsilyl)acetylene

CAS RN

18163-47-8
Record name Silane, (iodomethyl)trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (iodomethyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18163-47-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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